molecular formula C17H21NO4S B6796307 N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-1-benzofuran-7-sulfonamide

N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-1-benzofuran-7-sulfonamide

Cat. No.: B6796307
M. Wt: 335.4 g/mol
InChI Key: PFGMZFPZNCNNDB-UHFFFAOYSA-N
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Description

N-(3-methoxyspiro[33]heptan-1-yl)-N-methyl-1-benzofuran-7-sulfonamide is a complex organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-1-benzofuran-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-18(14-11-15(21-2)17(14)8-4-9-17)23(19,20)13-6-3-5-12-7-10-22-16(12)13/h3,5-7,10,14-15H,4,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGMZFPZNCNNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC(C12CCC2)OC)S(=O)(=O)C3=CC=CC4=C3OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-1-benzofuran-7-sulfonamide typically involves multiple steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the synthesis of the spirocyclic intermediate, 3-methoxyspiro[3.3]heptan-1-one. This can be achieved through a cyclization reaction of a suitable precursor under acidic or basic conditions.

    Introduction of the Benzofuran Moiety: The next step involves the introduction of the benzofuran ring. This can be accomplished through a Friedel-Crafts acylation reaction, where the spirocyclic intermediate reacts with a benzofuran derivative in the presence of a Lewis acid catalyst.

    Sulfonamide Formation: The final step is the formation of the sulfonamide group. This is typically achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-1-benzofuran-7-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of halogen, nitro, or alkyl groups on the benzofuran ring.

Scientific Research Applications

N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-1-benzofuran-7-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic benefits.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-1-benzofuran-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The sulfonamide group is known to form strong hydrogen bonds, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-2-oxo-1H-quinoxaline-6-sulfonamide
  • 3-methoxyspiro[3.3]heptan-1-one

Uniqueness

N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-1-benzofuran-7-sulfonamide is unique due to its combination of a spirocyclic structure with a benzofuran ring and a sulfonamide group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications. Its structural complexity allows for diverse chemical modifications, enhancing its versatility in research and industrial applications.

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